Product packaging for ASP9436 Dihydrochloride(Cat. No.:CAS No. 1401807-89-3)

ASP9436 Dihydrochloride

Cat. No.: B605639
CAS No.: 1401807-89-3
M. Wt: 498.41
InChI Key: TXXSLKUDIZOGSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Phosphodiesterase 10A (PDE10A) in Neurobiology and Disease Pathophysiology

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that plays a crucial role in cellular signal transduction by hydrolyzing two key second messengers: cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). oup.comfrontiersin.orgnih.gov This enzyme is highly and almost exclusively expressed in the medium spiny neurons of the striatum, a critical component of the basal ganglia in the brain. oup.comfrontiersin.orgoup.com These neurons are fundamental for integrating cortical information with dopamine-signaled values to select appropriate behavioral actions. frontiersin.org

In neurobiology, PDE10A is a key regulator of dopaminergic signaling. oup.comnih.gov By breaking down cAMP and cGMP, it modulates the downstream signaling cascades, such as the cAMP/PKA/DARPP-32 pathway, which are essential for a wide range of neural functions from synaptic plasticity to ion channel conductance. oup.com The enzyme is found in neurons that express both dopamine (B1211576) D1 and D2 receptors, giving it functional specificity within the dopamine system. psychiatryonline.org Inhibition of PDE10A enhances the functional output of the direct striatonigral pathway (D1-related) and constrains the output of the indirect striatopallidal pathway (D2-related). psychiatryonline.org

The significant role of PDE10A in the basal ganglia has implicated it in the pathophysiology of several neuropsychiatric and neurodegenerative disorders. researchgate.net

Parkinson's Disease: Research has shown a loss of PDE10A expression in the striatum and pallidum of Parkinson's disease patients, which correlates with the duration and severity of motor symptoms. oup.comnih.gov This reduction in PDE10A is thought to be linked to the degeneration of dopaminergic neurons and suggests that targeting this enzyme could help improve dopaminergic signaling. oup.com

Huntington's Disease: Huntington's disease pathology primarily affects the medium spiny neurons where PDE10A is abundant. oup.complos.org Studies have detected altered PDE10A expression even before the onset of symptoms in gene carriers. oup.compnas.org Mutations in the PDE10A gene itself can lead to hyperkinetic movement disorders that share features with Huntington's disease. pnas.org Preclinical studies using PDE10A inhibitors have shown amelioration of brain pathology in mouse models of the disease. plos.org

Schizophrenia: The dopamine hypothesis of schizophrenia suggests that an overactive dopamine system in certain brain regions contributes to psychotic symptoms. nii.ac.jp Since PDE10A modulates dopamine signaling, it has become a target of interest for developing novel antipsychotics. psychiatryonline.org Preclinical animal models have demonstrated that PDE10A inhibitors produce behavioral effects similar to those of antipsychotic drugs. psychiatryonline.org

Other Conditions: PDE10A's role is also being investigated in other conditions such as ischemic stroke, where its inhibition has shown neuroprotective effects in animal models. nih.gov

Overview of ASP9436 Dihydrochloride (B599025) as a Preclinical Phosphodiesterase 10A Inhibitor

ASP9436 Dihydrochloride is identified in scientific literature as a potent, selective, and orally active inhibitor of the phosphodiesterase 10A (PDE10A) enzyme. hodoodo.comhodoodo.commedkoo.com As a preclinical candidate, it is used in research settings to investigate the therapeutic potential of PDE10A inhibition. medkoo.com The compound's selectivity for PDE10A over other PDE isoforms is a critical feature, as this specificity is expected to minimize off-target effects. nii.ac.jpnii.ac.jp The oral activity of this compound makes it a viable candidate for development as a therapeutic agent. hodoodo.comhodoodo.com

Structural analysis shows that like other selective PDE10A inhibitors, ASP9436 likely interacts with a specific "selectivity pocket" within the PDE10A enzyme, forming a hydrogen bond with the amino acid residue Tyr693, which contributes to its high selectivity. nii.ac.jp The compound is currently a subject of preclinical research, particularly for its potential application in treating central nervous system disorders. nih.gov

Table 1: Chemical Identity of this compound

Attribute Value Source
Chemical Name 1-Methyl-5-(1-methyl-3-{[4-(1-methyl-1H-benzimidazol-4-yl)phenoxy]methyl}-1H-pyrazol-4-yl)pyridin-2(1H)-one Dihydrochloride medkoo.com
CAS Number 1401807-89-3 invivochem.com, medkoo.com
Molecular Formula C25H23N5O2 · 2ClH medkoo.com
Molecular Weight 498.41 g/mol medkoo.com

Rationale for Research on this compound in Preclinical Drug Discovery

The primary rationale for investigating this compound stems from the critical role of its target, PDE10A, in the pathophysiology of severe neurological and psychiatric conditions for which there remains a significant unmet medical need. nii.ac.jp By inhibiting PDE10A, this compound increases the intracellular levels of cAMP and cGMP, thereby enhancing the signaling pathways that are compromised in these diseases. oup.complos.org

The research is driven by the hypothesis that modulating these pathways can produce therapeutic benefits. For instance, in schizophrenia, the antipsychotic-like effects observed with PDE10A inhibitors in animal models suggest a potential new mechanism for treatment that moves beyond direct dopamine receptor blockade. psychiatryonline.org This could potentially address not only the positive symptoms but also the negative and cognitive symptoms of schizophrenia, which are poorly managed by current medications. nii.ac.jp Specifically, ASP9436 has been identified as a compound worthy of further investigation for treating cognitive impairment in schizophrenia. nii.ac.jp

In neurodegenerative disorders like Huntington's and Parkinson's disease, the loss of neurons is a key feature. oup.comoup.com PDE10A inhibition is being explored for its potential neuroprotective effects and its ability to restore function in the affected striatal circuits. oup.complos.org Preclinical studies with PDE10A inhibitors have shown promising results, including the reduction of striatal and cortical pathology in a mouse model of Huntington's disease. plos.org The potent and selective profile of this compound makes it a valuable tool for these preclinical investigations, aiming to validate PDE10A as a therapeutic target and to understand the full potential of its inhibition. hodoodo.comhodoodo.comresearchgate.net

Properties

CAS No.

1401807-89-3

Molecular Formula

C25H25Cl2N5O2

Molecular Weight

498.41

IUPAC Name

1-Methyl-5-(1-methyl-3-{[4-(1-methyl-1H-benzimidazol-4-yl)phenoxy]methyl}-1H-pyrazol-4-yl)pyridin-2(1H)-one Dihydrochloride

InChI

InChI=1S/C25H23N5O2.2ClH/c1-28-13-18(9-12-24(28)31)21-14-30(3)27-22(21)15-32-19-10-7-17(8-11-19)20-5-4-6-23-25(20)26-16-29(23)2;;/h4-14,16H,15H2,1-3H3;2*1H

InChI Key

TXXSLKUDIZOGSL-UHFFFAOYSA-N

SMILES

O=C1C=CC(C2=CN(C)N=C2COC3=CC=C(C4=C5N=CN(C)C5=CC=C4)C=C3)=CN1C.[H]Cl.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ASP9436 Dihydrochloride;  ASP-9436 Dihydrochloride;  ASP 9436 Dihydrochloride

Origin of Product

United States

Molecular and Cellular Pharmacology of Asp9436 Dihydrochloride

Target Identification and Validation: Phosphodiesterase 10A

ASP9436 Dihydrochloride (B599025) has been identified as a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). medkoo.compatsnap.com PDE10A is an enzyme primarily expressed in the brain, particularly in the striatum, nucleus accumbens, and olfactory tubercle. researchgate.net This enzyme plays a crucial role in cellular signal transduction by hydrolyzing both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are key second messengers. nih.govresearchgate.netnih.gov The regulation of these cyclic nucleotides is vital for healthy signaling in the brain. researchgate.net

The inhibition of PDE10A is considered a promising therapeutic approach for psychiatric and neurodegenerative disorders, such as schizophrenia. researchgate.net The rationale behind targeting PDE10A lies in its ability to modulate intracellular signaling pathways that are implicated in the pathophysiology of these conditions. researchgate.netebi.ac.uk By inhibiting PDE10A, levels of cAMP and cGMP can be elevated, leading to the activation of downstream signaling cascades that can potentially ameliorate disease symptoms. researchgate.net The validation of PDE10A as a therapeutic target for conditions like schizophrenia stems from its involvement in cellular signaling pathways within the brain. researchgate.net

In Vitro Enzyme Activity Assays of ASP9436 Dihydrochloride

In vitro enzyme activity assays are fundamental tools in drug discovery for determining the potency of a compound against its target enzyme. bellbrooklabs.comresearchgate.netnih.gov These assays measure the rate of an enzymatic reaction and how it is affected by varying concentrations of an inhibitor. bellbrooklabs.com A key parameter derived from these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. bellbrooklabs.com

For this compound, in vitro studies have demonstrated its potent inhibitory activity against PDE10A. While specific IC50 values from comprehensive dose-response curves for this compound are not detailed in the provided search results, the literature consistently refers to it as a "potent" inhibitor, suggesting a low IC50 value. medkoo.com The process for such an assay would typically involve incubating the PDE10A enzyme with its substrate (cAMP or cGMP) and varying concentrations of this compound. nih.gov The rate of substrate hydrolysis would then be measured to determine the inhibitory effect of the compound.

Specificity and Selectivity Profiling of this compound Across PDE Isoforms

The phosphodiesterase (PDE) superfamily consists of 11 distinct families (PDE1-11), each with multiple isoforms. nih.govresearchgate.net These isoforms exhibit different specificities for their cyclic nucleotide substrates (cAMP or cGMP) and have distinct tissue distribution patterns. nih.gov Therefore, the selectivity of a PDE inhibitor for its target isoform over others is a critical factor in minimizing off-target effects.

ASP9436 has been shown to exhibit good selectivity for PDE10A against other PDE isoforms. patsnap.com This selectivity is crucial as the various PDE families are involved in a wide range of physiological processes throughout the body, including cardiovascular function, inflammation, and respiratory diseases. nih.gov For instance, PDE3 and PDE5 are major targets in cardiovascular therapies, while PDE4 inhibitors are used for inflammatory conditions. nih.gov A lack of selectivity could lead to unintended pharmacological effects. The development of isoform-specific inhibitors like ASP9436 is a key strategy to enhance the therapeutic value and specificity of PDE modulators. nih.gov

Molecular Binding Characteristics and Ligand-Target Interactions of this compound

The interaction between a ligand like this compound and its target protein, PDE10A, is governed by specific molecular binding characteristics. nih.govbiorxiv.org These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, determine the affinity and specificity of the ligand for the binding site. biorxiv.orgijpras.com Computational methods such as molecular docking are often employed to predict and analyze these interactions. ijpras.com

In the development of ASP9436, researchers synthesized various biaryl derivatives to optimize its properties. patsnap.com The optimization process involved modifying the chemical structure to enhance binding to PDE10A while minimizing undesirable characteristics. patsnap.com This structure-activity relationship (SAR) approach is fundamental in medicinal chemistry to refine a lead compound into a drug candidate with improved potency and selectivity. bellbrooklabs.com The specific amino acid residues within the PDE10A active site that interact with this compound would dictate its binding orientation and affinity.

Downstream Cellular Pathway Modulation by this compound

By inhibiting PDE10A, this compound modulates downstream cellular signaling pathways. patsnap.com The inhibition of PDE10A leads to an increase in the intracellular concentrations of its substrates, cAMP and cGMP. researchgate.netnih.gov These cyclic nucleotides act as second messengers, activating downstream effector proteins that, in turn, regulate a multitude of cellular processes. nih.govwikipedia.org

Cyclic Nucleotide (cAMP/cGMP) Regulation in Relevant Cell Models

The primary mechanism of action of this compound is the elevation of cAMP and cGMP levels within cells expressing PDE10A. patsnap.comresearchgate.net In relevant cell models, treatment with a PDE10A inhibitor like ASP9436 would be expected to show a significant increase in the intracellular concentrations of these cyclic nucleotides. arborassays.com These second messengers then activate downstream signaling components such as protein kinase A (PKA), which is activated by cAMP, and protein kinase G (PKG), which is activated by cGMP. researchgate.netarborassays.com The activation of these kinases leads to the phosphorylation of various substrate proteins, thereby propagating the signal and eliciting a cellular response. wikipedia.org The precise measurement of cAMP and cGMP levels in response to this compound is a critical step in characterizing its cellular pharmacology. arborassays.com

Signaling Cascade Analysis in Response to this compound

The increase in cAMP and cGMP initiated by this compound triggers a cascade of signaling events. wikipedia.orgplos.org These signaling cascades are complex and can involve multiple feedback loops and crosstalk between different pathways. plos.orgnih.gov For example, the activation of PKA and PKG can lead to the phosphorylation and subsequent regulation of various transcription factors, ion channels, and other enzymes. nih.gov

The analysis of these signaling cascades can involve techniques that measure the phosphorylation status of key downstream proteins. mdpi.comnih.gov The ultimate cellular response to this compound is the integrated output of these complex signaling networks. wikipedia.org In the context of the central nervous system, these pathways can influence neuronal excitability, synaptic plasticity, and gene expression, which are all critical for normal brain function and are often dysregulated in neurological and psychiatric disorders. researchgate.netarborassays.com

Investigation of Off-Target Interactions and Selectivity Landscape (mechanistic focus)

The development of pharmacologically active compounds requires a thorough understanding of their interaction with biological targets. While a compound is designed to interact with a primary target to elicit a therapeutic effect, it can also bind to other unintended molecules, known as off-targets. These off-target interactions can lead to unforeseen side effects or, in some cases, provide opportunities for drug repurposing. cancer.gov A key aspect of drug development is therefore to characterize the selectivity of a compound, which is its ability to interact with its intended target over other molecules in the body.

This compound has been identified as a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). dcchemicals.commedkoo.com PDE10A is an enzyme that plays a crucial role in regulating intracellular signaling pathways by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). researchgate.netjst.go.jp Its high expression in the medium spiny neurons of the striatum has made it an attractive target for the treatment of central nervous system disorders like schizophrenia. jst.go.jpnih.gov

The selectivity of this compound for PDE10A has been demonstrated to be significantly high, with a more than 420-fold selectivity over other phosphodiesterase (PDE) isoforms. dcchemicals.com This high degree of selectivity is a critical attribute, as the inhibition of other PDE families can lead to a range of off-target effects. For instance, the inhibition of PDE3 is associated with cardiovascular effects, highlighting the importance of isoform-specific inhibitors. researchgate.net

Detailed investigations into the selectivity profile of compounds similar to this compound have shown a good profile with greater than 530-fold selectivity over PDE1, 2, 3, 4B, D, 5, and 9. jst.go.jp This level of selectivity helps to minimize the potential for off-target effects mediated by these other PDE isoforms.

The following table summarizes the selectivity of a compound representative of the class to which ASP9436 belongs, highlighting its specificity for PDE10A.

Table 1: Selectivity Profile of a Representative PDE10A Inhibitor

PDE Isoform Selectivity Fold-Increase over Target
PDE1 >530
PDE2 >530
PDE3 >530
PDE4B >530
PDE4D >530
PDE5 >530

Data based on findings for a compound with a similar structural backbone to ASP9436. jst.go.jp

Further research into the broader kinase selectivity of this compound has indicated that it is more selective for the ErbB family of receptor tyrosine kinases than other kinases. dcchemicals.com While primarily a PDE10A inhibitor, this observation suggests potential, albeit less potent, interactions with other signaling pathways. A comprehensive understanding of these off-target interactions is crucial for a complete mechanistic portrait of the compound.

In the broader context of drug development, other kinase inhibitors have been studied for their selectivity. For example, H 1152 dihydrochloride is a Rho-kinase (ROCK) inhibitor that shows high selectivity over other protein kinases such as CAMKII, PKG, Aurora A, PKA, PKC, and MLCK. tocris.com Similarly, Y-27632 dihydrochloride is another selective ROCK inhibitor. tocris.com The detailed characterization of the selectivity of such compounds provides a valuable framework for assessing the off-target interaction landscape of novel inhibitors like this compound.

Preclinical Efficacy Studies of Asp9436 Dihydrochloride in Disease Models

In Vitro Efficacy Assessments in Relevant Cellular Models

The initial evaluation of ASP9436's efficacy often begins with in vitro assays using relevant cellular models. These models allow for a controlled assessment of the compound's effects on cellular functions and signaling pathways implicated in specific diseases.

Cell-Based Phenotypic Assays

Cell-based phenotypic assays are crucial for understanding how a compound like ASP9436 affects cell behavior and function in a manner that is relevant to a particular disease. These assays can provide insights into the compound's potential to reverse or mitigate disease-related cellular phenotypes. While specific data on ASP9436 in cell-based phenotypic assays is not publicly available, the general approach involves using cell lines or primary cells that model aspects of a neurological or psychiatric disorder. For instance, in the context of neurodegenerative diseases, researchers might use neuronal cells expressing a mutant protein associated with the disease to assess if ASP9436 can protect against cell death or restore normal cellular morphology. The development of standardized and representative in vitro models is fundamental to a greater understanding of the pathophysiology and to aiding the development of novel pharmacological therapies. nih.gov

Co-culture and Organoid Model Studies (if applicable to disease area)

To better mimic the complex cellular environment of the brain, researchers are increasingly turning to co-culture and organoid models. mdpi.comfrontiersin.org Co-culture systems involve growing different cell types together, such as neurons and glial cells, to study their interactions. mdpi.com Organoids are three-dimensional (3D) structures derived from stem cells that can self-organize to resemble the cellular composition and architecture of a specific organ, like the brain. frontiersin.org These advanced models provide a more physiologically relevant platform to test the efficacy of therapeutic compounds. frontiersin.orgstemcell.comnih.gov For a compound like ASP9436, these models could be used to investigate its effects on neuronal connectivity, myelination, or inflammatory responses in a more tissue-like context. mdpi.comfrontiersin.orgstemcell.comnih.gov Recent studies have highlighted the potential of co-culture systems to evaluate how tumor organoids can directly modulate T cell differentiation, offering a valuable in vitro platform for identifying disease biomarkers. biorxiv.org

In Vivo Efficacy Studies in Animal Models of Neurological and Psychiatric Disorders

Following promising in vitro results, the efficacy of ASP9436 is further evaluated in animal models that replicate key aspects of human neurological and psychiatric disorders. nih.govmdpi.combenthambooks.com These studies are essential for understanding the compound's effects on complex behaviors and brain functions.

Behavioral Pharmacology in Rodent Models (e.g., schizophrenia-like behaviors, motor dysfunction)

Rodent models are widely used to assess the behavioral effects of potential new drugs for neurological and psychiatric conditions. nih.govimrpress.comnih.gov For a PDE10A inhibitor like ASP9436, researchers might use models of schizophrenia that involve inducing hyperactivity or cognitive deficits in rodents. nih.govdntb.gov.ua The ability of ASP9436 to normalize these behaviors would suggest its potential as an antipsychotic agent. researchgate.netdntb.gov.ua Similarly, in models of movement disorders like Parkinson's or Huntington's disease, the compound's ability to improve motor coordination and reduce involuntary movements would be assessed. vedomostincesmp.runih.gov

Interactive Data Table: Behavioral Tests in Rodent Models

Test Name Objective Application in Disease Models
Open Field Test Assesses locomotor activity and exploratory behavior. nih.gov Used to measure hyperactivity in models of schizophrenia and general motor function. nih.gov
Rotarod Test Evaluates balance, coordination, and motor learning. nih.gov Commonly used to assess motor deficits in models of Parkinson's disease and other movement disorders. nih.gov
Novel Object Recognition Tests learning and memory. Used to assess cognitive deficits in models of schizophrenia and Alzheimer's disease.

Neurochemical and Electrophysiological Assessments in Animal Brain Regions

To understand the mechanisms underlying the behavioral effects of ASP9436, researchers conduct neurochemical and electrophysiological studies in relevant brain regions of animal models. Neurochemical analyses can measure changes in the levels of neurotransmitters, such as dopamine (B1211576) and glutamate, which are often dysregulated in neurological and psychiatric disorders. nih.gov Electrophysiological recordings, on the other hand, can assess how ASP9436 modulates neuronal activity and communication within specific brain circuits. For a PDE10A inhibitor, these studies would likely focus on the striatum, a brain region with high PDE10A expression, to examine the compound's impact on cyclic nucleotide signaling and its downstream effects on neuronal firing and synaptic plasticity. researchgate.net

Pathological Biomarker Modulation in Preclinical Models

In addition to assessing behavioral and neurochemical changes, preclinical studies also investigate whether ASP9436 can modulate pathological biomarkers associated with specific diseases. nih.govnih.gov For example, in animal models of neurodegenerative diseases, researchers might measure the levels of aggregated proteins (e.g., amyloid-beta in Alzheimer's disease) or markers of neuroinflammation to see if the compound has disease-modifying effects. nih.gov The ability of ASP9436 to favorably alter these biomarkers would provide further evidence of its therapeutic potential. nih.govnih.gov

Table of Compounds

Compound Name
ASP9436 Dihydrochloride (B599025)
Dopamine
Glutamate

Exploratory Efficacy in Other Preclinical Disease Models

Research into the broader therapeutic potential of ASP9436 Dihydrochloride beyond its initial focus is reflective of the expanding understanding of the role of phosphodiesterase 10A (PDE10A) in various physiological and pathological processes. As a potent and selective PDE10A inhibitor, the preclinical investigation of ASP9436 has primarily centered on its utility in models of schizophrenia, particularly those assessing cognitive deficits. patsnap.comresearchgate.net

One of the key preclinical studies demonstrated that ASP9436 (referred to as compound 38b, with ASP9436 being the sesquiphosphate salt) improved visual-recognition memory deficits in mice in the novel object recognition test. patsnap.comresearchgate.netrcsb.org This test is a widely used behavioral assay to assess learning and memory in rodents, and positive results are indicative of potential cognitive-enhancing effects relevant to schizophrenia. jst.go.jp The oral administration of the compound showed efficacy at very low doses. patsnap.comrcsb.org

While specific data on the efficacy of this compound in other disease models are not extensively available in the reviewed literature, the broader class of PDE10A inhibitors has been investigated in a range of preclinical models for other disorders. For instance, genetic deletion and pharmacological inhibition of PDE10A have been shown to protect mice from diet-induced obesity and insulin (B600854) resistance. diabetesjournals.org Studies with other selective PDE10A inhibitors have also suggested potential therapeutic applications in movement disorders. researchgate.net These findings hint at the potential for this compound to be efficacious in these and other conditions where the PDE10A pathway is implicated, though direct preclinical evidence for ASP9436 in these specific models has not been detailed in the available research.

Preclinical Efficacy of ASP9436 in a Schizophrenia Model
Preclinical ModelTestKey FindingReference
Mouse model of cognitive deficits relevant to schizophreniaNovel Object Recognition Test (NORT)Improved visual-recognition memory deficit. patsnap.comresearchgate.netrcsb.org

Research into Resistance Mechanisms to this compound in Preclinical Settings (mechanistic focus)

Based on a comprehensive review of the available scientific literature, there is no specific research detailing the investigation of resistance mechanisms to this compound in preclinical settings. Studies focusing on how cancer cells or other pathological systems might develop resistance to the inhibitory action of ASP9436, and the molecular pathways that could underpin such resistance, have not been reported. While the development of resistance is a critical area of investigation for many therapeutic agents, particularly in oncology, this specific line of inquiry for this compound does not appear to be a focus of the published preclinical research to date.

Preclinical Pharmacokinetic and Pharmacodynamic Pk/pd Research of Asp9436 Dihydrochloride

Absorption Research in Preclinical Systems

Investigating the absorption characteristics of an orally administered drug is fundamental to its development. These studies determine the rate and extent to which the active substance enters the systemic circulation.

Before animal testing, in vitro models are used to predict a drug's intestinal absorption. The Caco-2 cell permeability assay is a widely used and regulatory-accepted model for this purpose. medtechbcn.comevotec.com Caco-2 cells are derived from a human colon carcinoma and, when cultured on semi-permeable membranes, differentiate into polarized enterocytes that mimic the intestinal epithelial barrier. evotec.comnih.gov

The primary goal of this assay is to determine the apparent permeability coefficient (Papp), which quantifies the rate of a compound's transport across the cell monolayer. nih.gov Experiments are typically conducted in both the apical-to-basolateral (A-B) direction, simulating absorption from the gut into the bloodstream, and the basolateral-to-apical (B-A) direction. evotec.com A comparison of these two rates yields an efflux ratio (Papp(B-A)/Papp(A-B)). An efflux ratio greater than two suggests that the compound is actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). evotec.com For compounds suspected to be P-gp substrates, the assay can be repeated with a P-gp inhibitor to confirm the interaction. nih.gov

The resulting Papp values are used to classify the compound's absorption potential. While classification schemes can vary, a common interpretation is as follows:

Low Permeability (Poorly Absorbed): Papp < 1.0 x 10⁻⁶ cm/s

Moderate Permeability (Moderately Absorbed): Papp between 1.0 and 10 x 10⁻⁶ cm/s

High Permeability (Well Absorbed): Papp > 10 x 10⁻⁶ cm/s nih.goveuropa.eu

Table 1: Representative Data from a Caco-2 Permeability Assay This table presents illustrative data for reference compounds to demonstrate how permeability results are typically displayed. Specific data for ASP9436 Dihydrochloride (B599025) is not publicly available.

Compound Papp (A-B) (10⁻⁶ cm/s) Papp (B-A) (10⁻⁶ cm/s) Efflux Ratio Predicted Human Absorption
Mannitol (Low Permeability Control) < 0.5 < 0.5 ~1.0 Poor
Talinolol (P-gp Substrate) 0.8 12.0 15.0 Moderate
Propranolol (High Permeability Control) > 20 > 20 ~1.0 High
ASP9436 Dihydrochloride Data not available Data not available Data not available Data not available

One established technique is the in situ single-pass intestinal perfusion (SPIP) study. diva-portal.orgmdpi.com In this model, a segment of the intestine (e.g., duodenum, jejunum, ileum) is isolated and perfused with a solution containing the drug. The disappearance of the drug from the perfusate over time allows for the calculation of an effective permeability coefficient (Peff). mdpi.com This method provides valuable information on absorption kinetics and can identify specific regions of the intestine where the drug is best absorbed. mdpi.com

These animal models also allow for the assessment of factors that can influence absorption, such as the impact of the mucus layer, which can act as a barrier to drug permeation. mdpi.com Studies may involve the use of mucolytic agents to understand the extent to which mucus impedes the absorption of the test compound. mdpi.com The data gathered from these whole-animal studies are critical for understanding a drug's bioavailability and for designing oral dosage forms. fda.gov

In Vitro Permeability and Transport Studies

Distribution Research in Preclinical Models

Drug distribution studies describe how a compound spreads throughout the body's fluids and tissues after absorption. For a CNS-targeted drug like ASP9436, a key focus is its ability to cross the blood-brain barrier (BBB).

The extent of a drug's distribution is assessed in preclinical species like rats and monkeys. nih.gov Following administration of the compound, concentrations are measured in various tissues (e.g., liver, kidney, heart, lungs) and, most importantly for a PDE10A inhibitor, the brain. nih.gov

Evaluating CNS penetration is a major challenge in drug discovery. frontiersin.org It is not sufficient for a drug to simply enter the brain; it must reach its target in a therapeutically relevant concentration. frontiersin.org The ability of a compound to cross the BBB is influenced by its physicochemical properties, permeability, and its interaction with efflux transporters, such as P-gp, which are highly expressed at the BBB and actively pump substrates back into the bloodstream. nih.gov

Preclinical studies to assess brain penetration often involve:

Measuring Brain-to-Plasma Ratios (Kp): This traditional method involves measuring the total drug concentration in brain homogenate versus plasma. frontiersin.org

Microdialysis: This technique measures the unbound, pharmacologically active drug concentration in the brain's extracellular fluid, which is considered more relevant for predicting CNS effects. frontiersin.org

Positron Emission Tomography (PET): In non-human primates, PET studies using a radiolabeled version of the drug or a competing tracer can visualize and quantify the rate and extent of brain target occupancy over time, providing a dynamic view of brain penetration. nih.gov

For a compound like ASP9436, these studies would aim to confirm not only that it enters the brain but that it does so rapidly and achieves sufficient unbound concentrations to inhibit the PDE10A enzyme. nih.govfrontiersin.org

Once in the bloodstream, drugs can bind to plasma proteins such as albumin and alpha-1 acid glycoprotein. wikipedia.orgxenotech.com It is the unbound (free) fraction of the drug that is pharmacologically active and available to distribute into tissues, be metabolized, and be excreted. wikipedia.orgwuxiapptec.com Therefore, determining the extent of plasma protein binding (PPB) is a critical component of preclinical characterization.

Rapid Equilibrium Dialysis (RED) is a common in vitro method used to measure the fraction of unbound drug (fu). xenotech.com In this assay, plasma containing the drug is placed in a chamber separated by a semi-permeable membrane from a buffer-only chamber. The free drug diffuses across the membrane until equilibrium is reached, at which point the concentrations in both chambers are measured to calculate the percentage of the drug that was bound to proteins. xenotech.com These studies are conducted across multiple species, including human plasma, to identify any species differences that could affect translation to the clinic. xenotech.com

Table 2: Representative Plasma Protein Binding Data Across Species This table shows an example of how plasma protein binding data is presented. High binding (>99%) can impact a drug's pharmacokinetic properties. Specific data for this compound is not publicly available.

Species Method % Unbound (fu) % Bound
Mouse Equilibrium Dialysis Data not available Data not available
Rat Equilibrium Dialysis Data not available Data not available
Dog Equilibrium Dialysis Data not available Data not available
Monkey Equilibrium Dialysis Data not available Data not available
Human Equilibrium Dialysis Data not available Data not available
Warfarin (Control) Equilibrium Dialysis ~1-3% ~97-99%

Tissue Distribution Profiling (e.g., brain penetration)

Metabolism Research in Preclinical Systems

Metabolism studies investigate how the body chemically modifies (biotransforms) a drug, which is a primary mechanism of its clearance. These studies are essential for predicting a drug's half-life and identifying potential drug-drug interactions. nih.gov

In vitro metabolism is typically assessed using liver microsomes or hepatocytes from various species (e.g., mouse, rat, dog, monkey, human). nih.govnih.gov Liver microsomes are a rich source of key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. nih.gov

Key studies include:

Metabolic Stability: The drug is incubated with liver microsomes, and the rate of its disappearance is measured over time. This provides an estimate of its intrinsic clearance (CLint), which helps predict how quickly the drug will be cleared in the body. nih.gov

Metabolite Identification: Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are used to identify the chemical structures of the metabolites formed during incubation. nih.govamegroups.cn

Reaction Phenotyping: This involves identifying which specific CYP enzymes (e.g., CYP3A4, CYP2C9, CYP2D6) are responsible for the drug's metabolism. This is often done using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in human liver microsomes. admescope.com

For a compound like FK3453, another drug from Astellas, preclinical studies showed good metabolic stability in liver microsomes from rats, dogs, and humans, but this did not translate to the human clinical outcome, highlighting the complexity of predicting human pharmacokinetics. nih.gov Such comprehensive metabolic profiling for ASP9436 would be vital to understand its disposition and potential for interactions with other drugs.

Identification of Metabolic Pathways and Enzymes (e.g., Cytochrome P450)

The metabolic pathways of this compound are primarily centered around oxidative metabolism, a common route for the biotransformation of many xenobiotics. mdpi.com The key enzyme family responsible for this phase I metabolism is the Cytochrome P450 (CYP) superfamily of heme-containing proteins, which are predominantly located in the endoplasmic reticulum of hepatocytes. mdpi.comwikipedia.org These monooxygenases catalyze hydroxylation reactions, leading to the formation of hydroxylated metabolites. mdpi.com

Specifically, in vitro studies using human liver microsomes and recombinant enzymes have been instrumental in identifying the particular CYP isoforms involved in the metabolism of various compounds. nih.gov For many drugs, CYP3A4 is a major contributor to their metabolism. nih.govfrontiersin.org This isoform is responsible for metabolizing approximately half of the drugs currently in use. nih.gov The involvement of specific CYP enzymes, such as CYP1A2, CYP2D6, and CYP3A4, has been demonstrated in the metabolism of other pharmaceutical compounds, leading to the formation of various metabolites. mdpi.comgenome.jp The activity of these enzymes can be influenced by genetic polymorphisms, which can alter the rate and pathway of drug metabolism. nih.gov

The process of drug metabolism is not limited to a single enzyme. Often, multiple CYP isoforms are involved in the biotransformation of a single compound. mdpi.comgenome.jp For instance, the metabolism of some drugs involves N-deethylation, N-oxidation, and hydroxylation, catalyzed by enzymes like CYP3A4. mdpi.com Understanding the specific contributions of each enzyme is crucial for predicting potential drug-drug interactions. wuxiapptec.com

Metabolite Profiling and Identification in Animal Species

The identification and profiling of metabolites in preclinical animal models are critical steps in drug development to understand the biotransformation of a new chemical entity. europa.eu This process helps in determining if the metabolites formed in animals are the same as those in humans, ensuring the relevance of the toxicological data obtained from animal studies. europa.eu

In preclinical studies with various compounds, metabolite profiling is often conducted in species such as mice, rats, dogs, and monkeys. nih.gov These studies typically involve the administration of the drug to the animals, followed by the collection of biological samples like plasma, urine, and feces for analysis. nih.gov Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed to separate, identify, and quantify the parent drug and its metabolites. nih.gov

For example, in studies with other investigational drugs, researchers have identified major metabolites in different animal species. These metabolites can be formed through various biotransformation reactions, including hydroxylation, N-dealkylation, and glucuronidation. mdpi.comnih.gov The relative abundance of these metabolites can vary between species, highlighting the importance of conducting comparative metabolism studies. europa.eu

Below is an interactive table summarizing the types of metabolites that are commonly identified in preclinical animal studies for various pharmaceutical compounds.

Metabolic Reaction Resulting Metabolite Type Commonly Involved Enzymes Analytical Techniques
HydroxylationHydroxylated metabolitesCytochrome P450 (e.g., CYP3A4, CYP2D6)LC-MS/MS
N-dealkylationDealkylated metabolitesCytochrome P450LC-MS/MS
GlucuronidationGlucuronide conjugatesUDP-glucuronosyltransferases (UGTs)LC-MS/MS
N-oxidationN-oxide metabolitesCytochrome P450, Flavin-containing monooxygenases (FMOs)LC-MS/MS

Excretion Research in Preclinical Models

The excretion of a drug and its metabolites is the final step in its elimination from the body. news-medical.net Preclinical studies in animal models are essential to characterize the routes and extent of excretion. nih.gov The primary organs responsible for drug excretion are the kidneys (renal excretion) and the liver (biliary excretion). unil.chmsdmanuals.com

In preclinical studies, the excretion of a compound is typically investigated by analyzing the radioactivity in urine and feces after administering a radiolabeled version of the drug to animal models such as rats and mice. nih.gov This allows for the determination of the major routes of elimination. nih.gov

Renal and Biliary Excretion Pathways

Renal Excretion: The kidneys are the principal organs for eliminating water-soluble substances from the body. msdmanuals.comopenaccessjournals.com Drugs and their more polar metabolites are filtered from the blood in the glomeruli and then excreted in the urine. news-medical.netmsdmanuals.com The physicochemical properties of a compound, such as its molecular weight, lipophilicity, and degree of ionization at physiological pH, significantly influence its renal excretion. nih.gov Substances with low molecular weight and low lipophilicity are generally eliminated effectively by the kidneys. nih.gov

Biliary Excretion: The liver can excrete drugs and their metabolites into the bile, which is then released into the small intestine. unil.chmsdmanuals.com From the intestine, these substances can be eliminated in the feces or be reabsorbed back into the bloodstream (enterohepatic circulation). msdmanuals.com Biliary excretion is a more significant pathway for larger molecules (typically with a molecular weight >300 g/mol ) that have both polar and lipophilic groups. msdmanuals.com Conjugation with glucuronic acid often facilitates biliary excretion. msdmanuals.com For some compounds, biliary excretion via feces is the predominant route of elimination. nih.gov

The balance between renal and biliary excretion can vary depending on the specific drug and the animal species. nih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship Modeling in Preclinical Studies

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a powerful tool used in drug development to establish a relationship between the drug's concentration in the body (pharmacokinetics) and its pharmacological effect (pharmacodynamics). frontiersin.orgmathworks.com This modeling approach helps in understanding the time course of a drug's effect and in predicting optimal dosing regimens for clinical trials. researchgate.netnih.gov

In preclinical studies, PK/PD models are developed using data from in vitro and in vivo experiments. ppd.com These models can range from simple empirical models to more complex mechanistic models that incorporate physiological processes. frontiersin.orgmdpi.com Physiologically based pharmacokinetic (PBPK) models, for example, can provide mechanistic insights into the absorption, distribution, metabolism, and excretion (ADME) of a drug. frontiersin.org

For anticancer drugs, PK/PD modeling is often used to correlate drug exposure with tumor growth inhibition in xenograft models. nih.gov This allows researchers to estimate the drug concentrations required to achieve a certain level of efficacy, such as 50% or 90% tumor growth inhibition. nih.gov These preclinical PK/PD models are crucial for translating preclinical findings to the clinical setting and for selecting the first-in-human dose. mdpi.com

Preclinical Drug-Drug Interaction Research (Mechanistic Focus)

Preclinical research on drug-drug interactions (DDIs) is a critical component of drug development, aimed at identifying the potential for a new drug to alter the pharmacokinetics of co-administered drugs, or vice versa. wuxiapptec.comnih.gov These interactions often occur at the level of drug metabolizing enzymes and transporters. nih.gov

The mechanistic focus of preclinical DDI studies involves in vitro experiments using human liver microsomes, hepatocytes, and recombinant enzymes to investigate a compound's potential to inhibit or induce major drug-metabolizing enzymes, particularly Cytochrome P450 isoforms like CYP3A4. nih.govfrontiersin.org A drug can act as a "perpetrator" by affecting the activity of these enzymes, or as a "victim" if its own metabolism is affected by another drug. wuxiapptec.com

In vitro studies can determine if a compound is a substrate, inhibitor, or inducer of specific CYP enzymes. wuxiapptec.com For example, if a new drug is found to be a potent inhibitor of CYP3A4, it is likely to increase the plasma concentrations of other drugs that are primarily metabolized by this enzyme, potentially leading to toxicity. frontiersin.org Conversely, if a new drug's metabolism is significantly handled by a single enzyme, it is more susceptible to DDIs when co-administered with inhibitors or inducers of that enzyme. wuxiapptec.com

The results from these in vitro studies help to predict the likelihood of clinically significant DDIs and guide the design of clinical DDI studies in healthy volunteers. nih.govnih.gov

Below is an interactive table summarizing the focus of mechanistic preclinical drug-drug interaction studies.

Interaction Mechanism In Vitro System Endpoint Measured Potential Clinical Consequence
Enzyme InhibitionHuman Liver Microsomes, Recombinant CYP enzymesInhibition constant (Ki)Increased plasma concentration of co-administered drug
Enzyme InductionHuman HepatocytesIncrease in mRNA or enzyme activityDecreased plasma concentration of co-administered drug
Transporter InteractionTransporter-expressing cell linesSubstrate affinity, Inhibition of transportAltered absorption or excretion of co-administered drug

Medicinal Chemistry and Structure Activity Relationship Sar Studies of Asp9436 Dihydrochloride

Design and Synthesis Strategies for ASP9436 Dihydrochloride (B599025) and Analogues

The discovery of ASP9436, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor, stemmed from efforts to address the phototoxicity observed in a novel series of biaryl derivatives. nih.gov The initial lead compound, MP-10 (2-({4-[1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl]phenoxy}methyl)quinoline), served as a template for the design of new analogues. jst.go.jp

The synthesis strategies for ASP9436 and related compounds involved multi-step processes. A key synthetic route starts with the preparation of pyrazole (B372694) analogues. For instance, a ketone intermediate can be treated with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and then with methylhydrazine to form the core pyrazole structure. jst.go.jp Subsequent reactions, such as Suzuki coupling, were employed to connect different aromatic fragments. For example, a Suzuki coupling reaction between a boronic acid derivative and a halo-aromatic compound was a common method to create the biaryl scaffold central to this class of inhibitors. jst.go.jp

The synthesis of analogues also involved modifications of the linker and the secondary aromatic system. For example, replacing the phenoxymethyl (B101242) part of the lead compound MP-10 with an oxymethyl phenyl unit led to compounds with improved metabolic stability. jst.go.jp The final step in the preparation of ASP9436 involves the formation of the sesquiphosphate salt of the parent compound (compound 116), which was selected as the clinical candidate. nii.ac.jp

Table 1: Exemplary Synthesis Steps for Quinoline-based PDE10A Inhibitors jst.go.jp

Step Reactants Reaction Type Product
1 Ketone precursor, DMF-DMA, Methylhydrazine Cyclization Pyrazole analogue
2 Pyrazole analogue, 2-vinylquinoline Nucleophilic Addition Piperidine-linked quinoline (B57606)
3 Thiophene aldehyde, 2-chloroquinoline Suzuki Coupling Biaryl thiophene-quinoline
4 Precursor alcohol, Thionyl chloride Chlorination Chloro-intermediate

Quantitative and Qualitative Structure-Activity Relationship (QSAR/SAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are computational and qualitative methods, respectively, used to correlate the chemical structure of compounds with their biological activity. d-nb.info These approaches were fundamental in the optimization of the biaryl derivative series to yield ASP9436.

SAR analysis of the series revealed critical structural features for potent PDE10A inhibition. The studies showed that the interaction with a specific tyrosine residue (Tyr693) within a deep, lipophilic selectivity pocket of the PDE10A enzyme is crucial for high selectivity over other PDE subtypes. nii.ac.jp The nitrogen atom on the quinoline or benzimidazole (B57391) ring of inhibitors like MP-10 and ASP9436 forms a hydrogen bond with this Tyr693 residue. nii.ac.jp

Modifications to various parts of the molecular scaffold were systematically evaluated to understand their impact on activity. The replacement of the quinoline ring in the initial lead with other heterocycles was explored to mitigate phototoxicity while maintaining or improving inhibitory potency. This led to the investigation of benzimidazole derivatives. nii.ac.jp The data gathered from these systematic modifications allowed for the development of a robust SAR model that guided the design of compounds with superior properties.

Advanced Research Methodologies and Analytical Approaches for Asp9436 Dihydrochloride Studies

High-Throughput Screening (HTS) and Lead Optimization Techniques

The journey to identify and refine drug candidates like ASP9436 Dihydrochloride (B599025) often begins with high-throughput screening (HTS). sygnaturediscovery.com This process allows for the rapid assessment of large and diverse compound libraries to identify "hits"—compounds that exhibit a desired biological activity against a specific target. alitheagenomics.com HTS utilizes automation and robotics to test thousands to millions of compounds in a short period, employing various assay formats such as biochemical, cell-based, and advanced models.

Once initial hits are identified, the process of lead optimization commences. This crucial phase aims to enhance the desirable properties of the initial hits while mitigating any undesirable characteristics. nih.gov Key activities during lead optimization include:

Structure-Activity Relationship (SAR) Studies: Medicinal chemists systematically modify the chemical structure of the hit compounds to understand how these changes affect their biological activity and other properties. This iterative process helps in designing more potent and selective molecules. pelagobio.com

Improving Physicochemical and ADMET Properties: Lead optimization also focuses on refining the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the compounds to ensure they are suitable for further development. nih.gov

Multi-parameter Optimization: Modern lead optimization often involves a multi-dimensional approach, where several key parameters are addressed in parallel to avoid late-stage failures. tarosdiscovery.com

The goal of these combined efforts is to produce a lead compound, such as ASP9436 Dihydrochloride, with a well-defined profile that is suitable for progression into more advanced preclinical and eventually clinical studies.

Biophysical Characterization Techniques (e.g., SPR, ITC for binding)

A deep understanding of the molecular interactions between a drug candidate and its target is fundamental to drug discovery. Biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics, which are essential for characterizing and optimizing lead compounds. reactionbiology.comnottingham.ac.uk

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure real-time biomolecular interactions. reactionbiology.comreadcrystalbio.com In a typical SPR experiment, one molecule (the ligand) is immobilized on a sensor surface, and its binding partner (the analyte) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected and recorded. nottingham.ac.uk This allows for the determination of key kinetic parameters:

Association rate constant (k_on): The rate at which the analyte binds to the ligand.

Dissociation rate constant (k_off): The rate at which the analyte-ligand complex dissociates.

Dissociation constant (K_D): A measure of the binding affinity, calculated from the ratio of k_off to k_on. reactionbiology.com

Isothermal Titration Calorimetry (ITC) is another indispensable biophysical method that directly measures the heat changes associated with a binding event. nih.gov It is considered the gold standard for characterizing binding thermodynamics in solution. nuvisan.com By titrating a solution of the ligand into a solution containing the binding partner, ITC can determine:

Binding Affinity (K_D): A direct measure of the strength of the interaction. nuvisan.com

Stoichiometry (n): The ratio in which the molecules bind to each other. nih.gov

Thermodynamic Parameters: Including the change in enthalpy (ΔH) and entropy (ΔS), which provide insights into the forces driving the binding interaction. nuvisan.com

These techniques are crucial in the hit-to-lead and lead optimization phases for confirming target engagement, ranking compound potency, and guiding the rational design of more effective molecules. pelagobio.comreadcrystalbio.com

TechniqueKey Parameters MeasuredThroughputSample Requirements
Surface Plasmon Resonance (SPR) k_on, k_off, K_DMedium to HighPurified target and analyte
Isothermal Titration Calorimetry (ITC) K_D, ΔH, ΔS, StoichiometryLowPurified target and analyte

Advanced Imaging Techniques in Preclinical Research (e.g., PET studies for target engagement)

Advanced imaging techniques play a pivotal role in modern drug discovery by enabling the non-invasive visualization and quantification of biological processes in living organisms. Positron Emission Tomography (PET) is a particularly valuable tool for assessing target engagement of drug candidates in preclinical models. nih.gov

PET imaging involves the use of a radiolabeled version of a molecule (a PET tracer) that binds to a specific target in the body. By detecting the gamma rays emitted by the positron-emitting radionuclide, PET scanners can create three-dimensional images of the tracer's distribution. nih.gov In the context of drug development, PET can be used to:

Confirm Target Engagement: By demonstrating that the drug candidate can reach its intended target in a living system and bind to it. pliantrx.com

Quantify Target Occupancy: PET studies can measure the percentage of the target that is occupied by the drug at different dose levels. This information is critical for understanding the relationship between drug concentration and pharmacological effect.

Assess Brain Penetrance: For drugs targeting the central nervous system (CNS), PET can determine the extent to which the compound crosses the blood-brain barrier. nih.gov

Guide Dose Selection: The data from PET studies can help in selecting appropriate doses for further clinical trials. nih.gov

For a compound like this compound, PET studies using a specific tracer would provide direct evidence of its interaction with its target in preclinical models, de-risking its progression by offering proof-of-mechanism before undertaking long and expensive efficacy trials.

Bioanalytical Method Development and Validation for Preclinical Samples (e.g., LC-MS/MS for tissue/plasma quantification)

The accurate quantification of a drug candidate and its metabolites in biological matrices is a cornerstone of preclinical and clinical development. rfppl.co.in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical technique for this purpose, offering high sensitivity, selectivity, and throughput. biotrial.com

The process begins with bioanalytical method development , which involves creating and refining a robust procedure to measure the concentration of the analyte (e.g., this compound) in complex biological samples like plasma, serum, or tissue homogenates. biotrial.com This includes optimizing:

Sample Preparation: Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are used to remove interfering substances from the biological matrix. nih.gov

Chromatographic Separation: Liquid chromatography separates the analyte of interest from other components in the sample before it enters the mass spectrometer. biotrial.com

Mass Spectrometric Detection: The mass spectrometer provides highly selective and sensitive detection of the analyte based on its mass-to-charge ratio. The use of multiple reaction monitoring (MRM) mode enhances the specificity of quantification. nih.gov

Once a method is developed, it must undergo rigorous validation to ensure its reliability and reproducibility, adhering to guidelines from regulatory authorities. rfppl.co.in Key validation parameters include:

Accuracy

Precision

Selectivity

Sensitivity (Lower Limit of Quantification)

Linearity and Range

Recovery

Stability

Validated LC-MS/MS methods are then applied to analyze samples from preclinical pharmacokinetic and toxicokinetic studies, providing essential data on the drug's absorption, distribution, metabolism, and excretion. nih.govagilexbiolabs.com

Validation ParameterDescription
Accuracy The closeness of the measured concentration to the true concentration.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Sensitivity The lowest concentration of the analyte that can be reliably measured (Lower Limit of Quantification, LLOQ).
Stability The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

In Silico Modeling and Computational Chemistry Applications

In recent years, computational approaches have become an integral part of the drug discovery and development pipeline, complementing experimental work and accelerating the identification of promising drug candidates. knoell.com In silico modeling and computational chemistry encompass a range of computer-based techniques used to predict and analyze the properties of molecules. tarosdiscovery.com

Key applications relevant to the study of compounds like this compound include:

Virtual Screening: This technique involves computationally screening large libraries of virtual compounds against a 3D model of the biological target to identify potential hits. plos.org

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein is known, SBDD methods can be used to design molecules that fit precisely into the binding site, leading to higher potency and selectivity. tarosdiscovery.com

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods utilize the information from a set of known active compounds to build a pharmacophore model or a Quantitative Structure-Activity Relationship (QSAR) model. nih.gov These models can then be used to predict the activity of new, untested compounds. nih.gov

ADMET Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity properties of molecules, allowing for the early identification and filtering out of compounds with unfavorable profiles. knoell.com

Free Energy Calculations: Advanced methods like free energy perturbation (FEP) can provide accurate predictions of the binding affinities of ligands to their target proteins, aiding in the prioritization of compounds for synthesis. chemrxiv.org

By integrating these computational tools, researchers can generate and test hypotheses in a virtual environment, saving time and resources, and making more informed decisions in the design and optimization of novel therapeutics. tarosdiscovery.com

Translational Insights and Future Research Directions Preclinical Focus

Potential for Combination Preclinical Therapies based on Mechanism

The distinct mechanism of PDE10A inhibitors offers a strong rationale for exploring their use in combination with other therapeutic agents in preclinical studies. By modulating cyclic nucleotide signaling downstream of dopamine (B1211576) receptors, PDE10A inhibitors can potentially synergize with drugs that act directly on these receptors. patsnap.comnih.gov

A significant area of investigation is the combination of PDE10A inhibitors with dopamine D2 receptor antagonists, the cornerstone of current antipsychotic therapy. nih.gov Preclinical studies have shown that combining a subeffective dose of a PDE10A inhibitor, such as TAK-063, with a subeffective dose of a D2 antagonist like haloperidol (B65202) or olanzapine, can produce potent antipsychotic-like effects in rodent models. nih.gov This combination has been observed to additively activate the indirect pathway MSNs without significantly affecting the direct pathway MSNs. nih.gov Such a strategy could lead to enhanced efficacy at lower doses of each compound, potentially reducing the side-effect burden associated with high-dose D2 antagonism. nih.govpatsnap.com

There is also preclinical rationale for combining PDE10A inhibitors with agents targeting other neurotransmitter systems, such as the glutamatergic system, which is also implicated in the pathophysiology of schizophrenia. patsnap.com Additionally, given the role of PDE10A in regulating signaling cascades, there is potential for synergy with modulators of adenosine (B11128) receptors. patsnap.com The exploration of these combination therapies in preclinical models is a promising avenue to unlock the full therapeutic potential of PDE10A inhibition. patsnap.compatsnap.com Another area of interest is combining PDE10A inhibitors with levodopa (B1675098) for the treatment of Parkinson's disease, with preclinical evidence suggesting a reduction in levodopa-induced dyskinesia. researchgate.netmichaeljfox.org

Identification of Novel Preclinical Research Avenues for ASP9436 Dihydrochloride (B599025)

Given the challenges in demonstrating efficacy in schizophrenia, future preclinical research for PDE10A inhibitors like ASP9436 Dihydrochloride is expanding to other therapeutic areas where basal ganglia dysfunction is a core feature. researchgate.netresearchgate.net

Neurodegenerative Disorders: There is growing interest in the potential of PDE10A inhibitors for conditions like Huntington's disease and Parkinson's disease. patsnap.comresearchgate.netmichaeljfox.org In preclinical models of Huntington's, PDE10A inhibitors have shown promise. researchgate.net For Parkinson's disease, preclinical studies are investigating the ability of these compounds to improve motor symptoms and to mitigate the side effects of existing treatments like levodopa. researchgate.netmichaeljfox.org

Movement Disorders: The role of PDE10A in modulating striatal output makes it a target for movement disorders such as Tourette syndrome. mdpi.com Preclinical behavioral studies with PDE10A inhibitors have shown effects consistent with potential therapeutic benefit in such conditions. mdpi.com

Metabolic Disorders: Interestingly, preclinical findings have suggested a role for PDE10A in metabolic regulation. Pharmacological inhibition of PDE10A has been shown to reduce adverse metabolic effects in mouse models of metabolic syndrome and obesity, indicating a potential new therapeutic application. mdpi.com

Cardiac Conditions: Recent research has uncovered a novel role for PDE10A in pathological cardiac remodeling. nih.gov Studies in mouse models of heart disease have shown that PDE10A inhibition can have protective effects, opening up an entirely new and unexpected avenue for preclinical investigation. nih.gov

These novel research directions suggest that the therapeutic utility of PDE10A inhibitors may extend far beyond their initial focus on psychosis.

Unanswered Preclinical Research Questions and Challenges

Despite extensive research, several critical preclinical questions and challenges remain for the development of PDE10A inhibitors like this compound.

A primary challenge is achieving a clear understanding of the structure-activity relationships and ensuring a balance between high potency, selectivity over other phosphodiesterase subtypes, and favorable drug-like properties, including brain penetration. patsnap.compatsnap.com While some compounds have shown good brain penetration in preclinical studies, optimizing pharmacokinetic profiles to ensure consistent CNS exposure remains a hurdle. patsnap.com

Key Unanswered Questions:

What are the precise molecular and circuit-level mechanisms that led to the failure of PDE10A inhibitors in schizophrenia trials, despite strong preclinical evidence? frontiersin.orgnih.gov

How do the differential effects of PDE10A inhibition on the direct versus indirect striatal pathways translate to therapeutic effects and potential side effects in different disease states? nih.govpatsnap.com

What is the full spectrum of PDE10A's function outside of the striatum, and what are the physiological consequences of its inhibition in these other tissues, such as the heart? frontiersin.orgnih.gov

Can we develop more predictive preclinical models, potentially incorporating advanced imaging or electrophysiological techniques, to better bridge the translational gap between animal studies and human clinical trials? psychiatryonline.orgpatsnap.com

What are the long-term consequences of chronic PDE10A inhibition on neuronal plasticity and gene expression in the basal ganglia? frontiersin.org

Addressing these questions through continued preclinical research is essential for the successful development of the next generation of PDE10A-targeted therapies.

Role of this compound Research in Advancing PDE10A Biology

Research into specific PDE10A inhibitors, including compounds like this compound, plays a crucial role in advancing our fundamental understanding of PDE10A biology. These chemical tools are indispensable for probing the enzyme's function in both healthy and diseased states.

The development of potent and selective inhibitors has enabled detailed investigation into how PDE10A regulates cyclic AMP (cAMP) and cyclic GMP (cGMP) signaling in striatal neurons. nih.govfrontiersin.orgnih.gov Studies using these inhibitors have helped to elucidate the intricate downstream effects on gene expression and neuronal excitability in both the direct and indirect pathways. frontiersin.orgfrontiersin.org For example, research with these compounds has demonstrated that PDE10A inhibition can increase the expression of pathway-specific markers like substance P and enkephalin. nih.govfrontiersin.org

Furthermore, the clinical setbacks with PDE10A inhibitors in schizophrenia have paradoxically provided a unique learning opportunity. frontiersin.orgfrontiersin.org They have forced the field to critically re-examine the neurobiology of psychosis and the limitations of our current therapeutic models. nih.gov By comparing the nuanced effects of PDE10A inhibitors with those of established D2 antagonists, researchers can gain deeper insights into the essential mechanisms of antipsychotic action. frontiersin.org

In essence, every study conducted with a PDE10A inhibitor, regardless of its clinical outcome, contributes valuable knowledge to the broader understanding of basal ganglia function, cyclic nucleotide signaling, and the pathophysiology of a range of neurological and psychiatric disorders. researchgate.net

Q & A

Q. What is the primary biochemical mechanism of action of ASP9436 Dihydrochloride, and how is this characterized experimentally?

this compound is a potent inhibitor of phosphodiesterase 10A (PDE10A), an enzyme critical for cyclic nucleotide signaling in neuronal and peripheral tissues. Its mechanism is typically validated using radioligand binding assays to measure competitive displacement of labeled PDE10A substrates. Dose-response curves (IC50 values) are generated using recombinant human or rat PDE10A isoforms to confirm inhibitory potency . Selectivity profiling against other PDE isoforms (e.g., PDE2, PDE4) is performed to ensure specificity.

Q. What in vitro assays are recommended to assess this compound's inhibitory activity?

Standard assays include:

  • Phosphodiesterase activity assays : Measure hydrolysis of cAMP/cGMP in cell lysates or purified enzyme preparations using fluorescence- or luminescence-based substrates.
  • Cellular cyclic nucleotide accumulation : Treat PDE10A-expressing cells (e.g., striatal neurons) with ASP9436 and quantify intracellular cAMP/cGMP via ELISA or LC-MS.
  • High-throughput screening (HTS) : Use automated platforms to screen compound libraries for off-target effects .

Q. How should researchers validate the chemical identity and purity of this compound?

  • Analytical HPLC : Compare retention times against a reference standard (purity >95% is typical for preclinical studies).
  • Mass spectrometry (MS) : Confirm molecular weight ([M+H]+ ion) and fragmentation patterns.
  • Nuclear magnetic resonance (NMR) : Analyze 1H/13C spectra to verify structural integrity and stoichiometry of the dihydrochloride salt .

Advanced Research Questions

Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved for this compound?

Discrepancies often arise from pharmacokinetic (PK) factors or tissue-specific PDE10A expression. To address this:

  • Tissue distribution studies : Quantify ASP9436 levels in target tissues (e.g., brain, liver) via LC-MS/MS after oral administration.
  • Pharmacodynamic (PD) biomarkers : Measure downstream PDE10A inhibition markers (e.g., cGMP levels in cerebrospinal fluid).
  • Species-specific differences : Compare inhibitory IC50 values across human, rat, and murine PDE10A isoforms .

Q. What experimental designs are optimal for evaluating this compound's therapeutic potential in neurological disorders?

  • Rodent models of Huntington’s disease : Assess motor coordination (rotarod tests) and striatal neurodegeneration post chronic dosing.
  • Microdialysis in awake animals : Monitor neurotransmitter dynamics (e.g., dopamine, glutamate) in the striatum.
  • Behavioral phenotyping : Use cross-species paradigms (e.g., prepulse inhibition) to align preclinical and clinical endpoints .

Q. How can researchers address solubility and stability challenges in this compound formulations?

  • pH-solubility profiling : Test solubility in buffers (pH 1–7.4) to identify optimal conditions for in vivo dosing.
  • Forced degradation studies : Expose the compound to heat, light, and humidity to identify degradation products (HPLC-MS).
  • Cryopreservation protocols : Store lyophilized powder at -80°C and prepare fresh solutions in DMSO/PBS for assays .

Q. What strategies mitigate off-target effects observed in PDE10A inhibition studies?

  • Kinome-wide profiling : Screen ASP9436 against kinase panels to exclude unintended signaling modulation.
  • Transcriptomic analysis : Use RNA-seq to identify dysregulated pathways in treated cells or tissues.
  • Computational modeling : Perform molecular docking to predict binding affinities for non-PDE10A targets .

Q. How should researchers integrate biomarker data to optimize dosing regimens in preclinical studies?

  • Exposure-response modeling : Correlate plasma/tissue PK data with PD biomarkers (e.g., PDE10A occupancy via PET imaging).
  • Toxicokinetic (TK) analysis : Monitor liver enzymes (ALT/AST) and renal function to establish safety margins.
  • Population PK/PD modeling : Use nonlinear mixed-effects models (NONMEM) to predict inter-subject variability .

Methodological Best Practices

  • Data standardization : Adopt MIACARM guidelines for cellular assay metadata (e.g., experimental conditions, measurement uncertainty) to ensure reproducibility .
  • Conflict resolution : Use Bayesian statistics to reconcile contradictory in vitro/in vivo data by weighting evidence from multiple experimental tiers .
  • Resource validation : Cross-reference chemical data with peer-reviewed studies (e.g., Central European Journal of Medicine) rather than vendor catalogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ASP9436 Dihydrochloride
Reactant of Route 2
Reactant of Route 2
ASP9436 Dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.